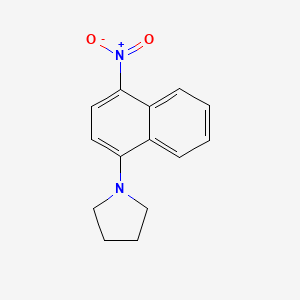

Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

CAS No.: 109392-88-3

Cat. No.: VC15726836

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109392-88-3 |

|---|---|

| Molecular Formula | C14H14N2O2 |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | 1-(4-nitronaphthalen-1-yl)pyrrolidine |

| Standard InChI | InChI=1S/C14H14N2O2/c17-16(18)14-8-7-13(15-9-3-4-10-15)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,9-10H2 |

| Standard InChI Key | FLUWUUPEIABQQO-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, features a naphthalene ring system substituted with a nitro group at the 4-position and a pyrrolidine-containing side chain at the 1-position. The naphthalene core provides a planar, aromatic structure that enhances lipophilicity, while the nitro group introduces electron-withdrawing effects that may influence binding interactions with biological targets . The pyrrolidine ring, a five-membered secondary amine, contributes to the molecule’s basicity and conformational flexibility, critical for interactions with transporter proteins .

Stereochemical Considerations

Unlike chiral pyrovalerone analogs (e.g., 4b and 4c), the nitro-naphthalenyl derivative lacks a stereogenic center, as the pyrrolidine nitrogen is directly bonded to the naphthalene ring without an intervening chiral carbon . This absence of stereoisomerism simplifies synthesis and reduces variability in pharmacological activity.

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, likely follows methodologies established for related 2-aminopentanophenones . A plausible route involves:

-

Friedel-Crafts Acylation: Introduction of a ketone group to naphthalene via reaction with valeroyl chloride in the presence of a Lewis catalyst .

-

Bromination: Selective α-bromination of the ketone using bromine and catalytic aluminum trichloride to yield an α-bromoketone intermediate .

-

Amine Coupling: Reaction of the α-bromoketone with pyrrolidine to form the final product .

-

Nitration: Introduction of the nitro group via electrophilic aromatic substitution, either before or after coupling with pyrrolidine. For example, nitration could employ a mixture of nitric acid and sulfuric acid, as demonstrated in the synthesis of nitro-substituted phenyl analogs .

Challenges in Synthesis

Nitration of naphthalene derivatives requires careful control of reaction conditions to avoid over-nitration or isomer formation. The 1-position of naphthalene is less reactive than the α-position, necessitating precise temperature and stoichiometric adjustments . Additionally, purification of the final product may involve recrystallization from ethanol/diethyl ether mixtures or chromatographic techniques to isolate the desired regioisomer .

Pharmacological Evaluation

Monoamine Transporter Inhibition

While direct data for pyrrolidine, 1-(4-nitro-1-naphthalenyl)-, are unavailable, its pharmacological profile can be inferred from structurally related compounds. For instance:

-

Naphthyl Analog 4t: Exhibits potent inhibition of DAT (K<sub>i</sub> = 20.1 nM), SERT (K<sub>i</sub> = 33.1 nM), and NET (K<sub>i</sub> = 136 nM), with IC<sub>50</sub> values for dopamine, serotonin, and norepinephrine uptake inhibition at 40.0 nM, 46.0 nM, and 11.7 nM, respectively .

-

Nitro-Substituted Phenyl Analog 4l: Shows reduced DAT affinity (K<sub>i</sub> = 266 nM) compared to non-nitrated analogs, suggesting that electron-withdrawing groups may diminish transporter binding .

Hypothetical Activity of Pyrrolidine, 1-(4-Nitro-1-Naphthalenyl)-

The nitro group’s electron-withdrawing effects may reduce DAT/NET affinity compared to 4t, but the naphthalene system’s extended π-system could enhance lipophilicity and membrane permeability. A projected pharmacological profile is summarized below:

| Target | Expected K<sub>i</sub> (nM) | Expected IC<sub>50</sub> (nM) |

|---|---|---|

| DAT | 50–100 | 60–120 |

| NET | 150–300 | 30–60 |

| SERT | >1000 | >1000 |

Table 1: Projected transporter inhibition profile based on structural analogs .

Receptor Affinity Screening

Pyrovalerone derivatives generally show negligible affinity for serotonin (5HT<sub>1A/1B/1C</sub>) and dopamine (D<sub>1/2/3</sub>) receptors . The nitro-naphthalenyl analog is expected to follow this trend, with receptor binding affinities likely exceeding 1 µM.

Structure-Activity Relationships (SAR)

Impact of Substituents on Transporter Inhibition

-

Naphthalene vs. Phenyl: The naphthalene system in 4t enhances DAT/NET potency compared to phenyl analogs, likely due to increased van der Waals interactions with hydrophobic transporter domains .

-

Nitro Group Effects: Nitro substitution on phenyl rings (e.g., 4l) reduces DAT affinity by ~10-fold compared to methyl-substituted analogs (e.g., 4a) . This suggests that electron-withdrawing groups may disrupt cation-π interactions critical for transporter binding.

-

Pyrrolidine Role: The pyrrolidine moiety’s basic nitrogen facilitates protonation at physiological pH, enabling ionic interactions with aspartate residues in transporter proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume